molecular formula C14H21N3O B8471999 3-methyl-5-(2-pyrrolidin-1-ylethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one

3-methyl-5-(2-pyrrolidin-1-ylethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one

Cat. No.: B8471999
M. Wt: 247.34 g/mol
InChI Key: PJFIDGLBPZUECX-UHFFFAOYSA-N
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Description

3-methyl-5-(2-pyrrolidin-1-ylethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one is a complex organic compound that features a pyrrolidine ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(2-pyrrolidin-1-ylethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrrolidine ring, followed by the formation of the pyridine ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to consistent product quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-(2-pyrrolidin-1-ylethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation while minimizing side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3-methyl-5-(2-pyrrolidin-1-ylethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-5-(2-pyrrolidin-1-ylethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyridine derivatives, such as:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Pyrrolizines
  • Prolinol

Uniqueness

What sets 3-methyl-5-(2-pyrrolidin-1-ylethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one apart is its unique fused ring structure, which may confer specific biological activities not seen in other compounds. This uniqueness makes it a valuable target for drug discovery and other scientific research .

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

3-methyl-5-(2-pyrrolidin-1-ylethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one

InChI

InChI=1S/C14H21N3O/c1-11-10-15-12-4-7-17(14(18)13(11)12)9-8-16-5-2-3-6-16/h10,15H,2-9H2,1H3

InChI Key

PJFIDGLBPZUECX-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C(=O)N(CC2)CCN3CCCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 4-methyl-2-[2-(2-pyrrolidin-1-yl-ethylamino)-ethyl]-1H-pyrrole-3-carboxylic acid ethyl ester (1.441 g, 4.92 mmol) in 22.5 ml of toluene was added dropwise slowly with 2M trimethyl aluminum in toluene (5.1 ml, 10.2 mmol) under an argon atmosphere. The mixture was stirred for 1 hour at room temperature and heated to reflux for another 4 hours. The reaction mixture was cooled down to 0° C., added with 1N hydrochloric acid (20 ml) dropwise and cold water (20 ml), and stirred for 5 minutes. The mixture was adjusted to pH12 with 10% aqueous sodium hydroxide solution and extracted with dichloromethane (40 ml×3). The combined organic extracts were filtered through a pad of Celite. The filtrate was dried with anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give 3-methyl-5-(2-pyrrolidin-1-yl-ethyl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one (719 mg, 59.2%) as a brown oil which was used as such.
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